The compound can be classified as:
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide typically involves the following steps:
The molecular structure of N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide can be described as follows:
N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide can undergo various chemical reactions:
The mechanism of action for N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide involves its interaction with specific receptors and enzymes within biological systems:
The specific molecular targets and pathways are context-dependent and require further investigation through biochemical assays and molecular docking studies .
N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide exhibits several notable physical and chemical properties:
N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide has diverse applications across various scientific fields:
The systematic name N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide follows IUPAC guidelines for substituted secondary amines with salt forms. The parent chain is identified as 2-phenylethanamine (phenethylamine), where the nitrogen atom is substituted with a 3-ethoxy-4-methoxybenzyl group. The alkoxy substituents are ordered alphabetically ("ethoxy" preceding "methoxy") and numerically localized to positions 3 and 4 on the benzyl ring. The suffix "hydrobromide" designates the protonated amine salt form. Alternative naming styles include:
Table 1: Nomenclature Conventions for the Compound
Convention | Name |
---|---|
Systematic IUPAC | N-[(3-Ethoxy-4-methoxyphenyl)methyl]-2-phenylethan-1-aminium bromide |
Common | 3-Ethoxy-4-methoxybenzylphenethylamine hydrobromide |
CAS-Style | Ethanamine, N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-phenyl-, hydrobromide |
This structure exemplifies secondary amine salts of phenethylamine, where alkylation occurs at the nitrogen rather than the phenyl ring or ethyl chain [1] [4]. The hydrobromide designation explicitly indicates a 1:1 stoichiometry between the cationic amine and bromide counterion [5].
This compound serves as a critical intermediate in apremilast synthesis, sharing the 3-ethoxy-4-methoxyphenyl (EMP) pharmacophore essential for PDE4 inhibitory activity. As shown in apremilast patents [2] [5] [6], the synthetic pathway involves:
Table 2: Structural Evolution from Intermediate to Apremilast
Stage | Key Structural Features | Role in Synthesis |
---|---|---|
Starting Material | 3-Ethoxy-4-methoxybenzaldehyde | Electrophile for reductive amination |
Intermediate | N-(3-Ethoxy-4-methoxybenzyl)-2-phenylethanamine (free base) | Nucleophile for sulfonation/alkylation |
Salt Form | Hydrobromide salt shown in this article | Purification and stability enhancement |
Final API | (S)-Apremilast with chiral sulfonylethyl side chain | Active pharmaceutical ingredient |
The benzylphenethylamine scaffold provides the aromatic stacking geometry required for binding to apremilast's biological targets, while the hydrobromide salt improves handling and reactivity in downstream chiral resolution or sulfonation steps [2] [6].
Positional isomerism of alkoxy groups on the benzyl ring significantly impacts pharmacological activity and physicochemical properties. The 3-ethoxy-4-methoxy configuration in this compound contrasts with hallucinogenic phenethylamines (e.g., 2C-B with 4-bromo-2,5-dimethoxy substitution) [4]. Key comparisons include:
Table 3: Influence of Substitution Patterns on Phenethylamine Derivatives
Substitution Pattern | Example Compound | Biological Activity |
---|---|---|
3-Ethoxy-4-methoxy | Compound in this article | PDE4 inhibition precursor (non-psychoactive) |
2,5-Dimethoxy | 2C-H (2,5-dimethoxyphenethylamine) | Serotonergic hallucinogen |
3,4,5-Trimethoxy | Mescaline | Classical psychedelic |
4-Bromo-2,5-dimethoxy | 2C-B | Potent 5-HT₂ₐ agonist |
The 3,4-disubstitution pattern in apremilast intermediates favors a coplanar orientation of the ethoxy and methoxy groups, enhancing electronic delocalization and hydrogen-bond acceptor capacity. This contrasts with ortho-substituted isomers (e.g., 2-ethoxy-3-methoxy), where steric hindrance reduces conformational flexibility and binding efficiency to enzymatic targets like PDE4 [2] [4]. The para-methoxy group in 3-ethoxy-4-methoxy derivatives also contributes to metabolic stability by reducing oxidative deamination compared to unsubstituted phenethylamines [1] [6].
Hydrobromide salt formation is strategically selected over hydrochloride for three primary reasons:
Counterion selection is further justified by hydrogen-bonding metrics: Bromide forms stronger hydrogen bonds (∼25 kJ/mol) with ammonium groups than chloride (∼21 kJ/mol), as evidenced by X-ray diffraction studies of similar phenethylamine salts. This enhances crystal packing efficiency and reduces hygroscopicity [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: